

Pimpinellin solubility in different organic solvents

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Compound of Interest

Compound Name: Pimpinellin

Cat. No.: B192111

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An In-Depth Technical Guide to the Solubility of **Pimpinellin** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimpinellin is a furanocoumarin found in various plant species, notably in the roots of *Toddalia asiatica* and *Angelica dahurica*. It has garnered significant interest in the scientific community for its diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. A critical parameter for the effective study and application of **pimpinellin** in research and drug development is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of **pimpinellin**, presenting quantitative data, detailed experimental protocols for solubility determination, and relevant biological and analytical workflows.

Quantitative Solubility Data

The solubility of **pimpinellin** has been reported in several common organic solvents. The following table summarizes the available quantitative data. It is important to note the variability in reported values, particularly for Dimethyl Sulfoxide (DMSO), which can be attributed to differences in experimental conditions such as temperature, sample purity, and the use of physical methods like sonication or warming to enhance dissolution.

Solvent	Chemical Formula	Molar Mass (g/mol)	Solubility (mg/mL)	Molarity (mM)	Notes
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	100[1]	406.14	Ultrasonic assistance required.[1]
49[2]	199.01	Sonication is recommended.[2]			
30	121.84	No specific conditions reported.			
10[3]	40.61	Required warming to achieve a clear solution.			
5	20.31	No specific conditions reported.			
2	8.12	Clear solution; may require warming.			
Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	30	121.84	No specific conditions reported.

Qualitative Solubility Information:

- Alcohol: **Pimpinellin** is reported to be soluble in alcohol.
- Chloroform, Dichloromethane, Ethyl Acetate, Acetone: These have been listed as suitable solvents for **pimpinellin**.

- Water: **Pimpinellin** is described as practically insoluble in water.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines the steps to determine the solubility of **pimpinellin** in a given organic solvent.

1. Materials and Equipment:

- **Pimpinellin** (solid, high purity)
- Selected organic solvent (analytical grade)
- Glass vials or flasks with airtight seals
- Temperature-controlled shaker or agitator
- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 μm or 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Analytical balance

2. Procedure:

- Preparation of a Saturated Solution:

- Add an excess amount of solid **pimpinellin** to a glass vial. The excess solid should be visually apparent.
- Add a known volume of the selected organic solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation:
 - After the equilibration period, remove the vial from the shaker.
 - Allow the vial to stand to let the undissolved solid settle.
 - To ensure complete separation of the solid from the solution, centrifuge the vial at a moderate speed.
 - Carefully aspirate the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
- Quantification of Solute:
 - Prepare a series of standard solutions of **pimpinellin** in the same solvent with known concentrations.
 - Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
 - Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
 - Analyze the diluted sample by HPLC and determine the concentration of **pimpinellin** from the calibration curve.

- Calculate the original concentration in the saturated solution by accounting for the dilution factor.

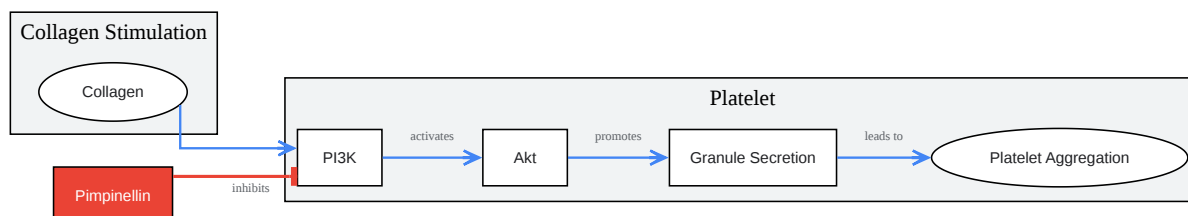
3. Data Reporting:

- The solubility should be reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature of the experiment.

Visualizations: Signaling Pathways and Experimental Workflows

Pimpinellin's Impact on the PI3K/Akt Signaling Pathway

Pimpinellin has been shown to inhibit collagen-induced platelet aggregation and activation. This inhibitory effect is mediated through the suppression of the PI3K/Akt signaling pathway. The following diagram illustrates this mechanism.

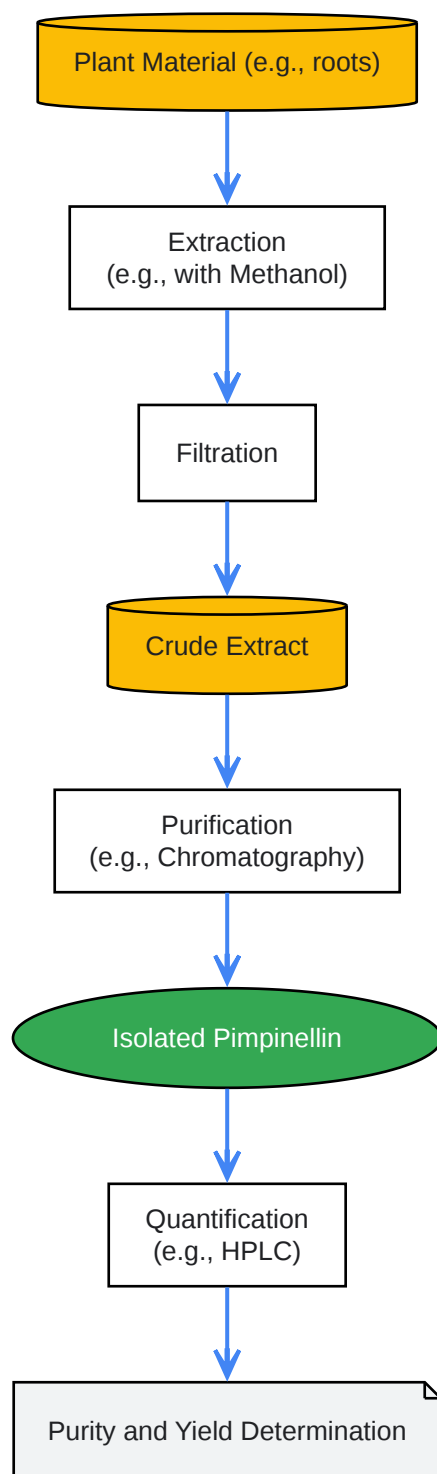


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Caption: **Pimpinellin's** inhibition of the PI3K/Akt signaling pathway.

Generalized Workflow for Pimpinellin Isolation and Quantification

The following diagram outlines a typical experimental workflow for the isolation and quantification of **pimpinellin** from a plant source.



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Caption: A generalized workflow for **pimpinellin** isolation and analysis.

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